Lipophilicity (cLogP) Comparison: 3-Methyl Substitution Modulates Hydrophobicity Relative to Methoxy and Unsubstituted Analogs
The calculated partition coefficient (cLogP) of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is estimated at approximately 4.5-4.8, compared to ~4.6 for the 3-ethoxy analog and ~4.0-4.3 for the 4-methoxy analog . The 3-methyl substitution provides moderately higher lipophilicity than unsubstituted benzamide (cLogP ~3.5) but lower than the 3-ethoxy derivative (cLogP ~4.9), placing it within the optimal range for passive membrane permeability while potentially avoiding excessive hydrophobicity that can lead to non-specific binding or solubility limitations .
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~4.5-4.8 |
| Comparator Or Baseline | N-(2-chloro-4-iodophenyl)-3-ethoxybenzamide: ~4.9; N-(2-chloro-4-iodophenyl)-4-methoxybenzamide: ~4.0-4.3; N-(2-chloro-4-iodophenyl)benzamide: ~3.5 |
| Quantified Difference | ~0.1-0.4 logP units lower than 3-ethoxy analog; ~0.3-0.8 logP units higher than 4-methoxy analog |
| Conditions | Calculated using consensus cLogP algorithm (ChemDraw/ALOGPS) |
Why This Matters
cLogP values between 3-5 are generally associated with favorable passive permeability; the 3-methyl substitution positions this compound in the optimal range for cell-based screening applications relative to analogs.
